molecular formula C15H15NO B14454661 5,5-Dimethyl-3-(4-cyanophenyl)cyclohex-2-en-1-one CAS No. 72036-56-7

5,5-Dimethyl-3-(4-cyanophenyl)cyclohex-2-en-1-one

Cat. No.: B14454661
CAS No.: 72036-56-7
M. Wt: 225.28 g/mol
InChI Key: HQFHRYXMAZCIEF-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-(4-cyanophenyl)cyclohex-2-en-1-one is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.2857 g/mol This compound is characterized by a cyclohexene ring substituted with a 4-cyanophenyl group and two methyl groups at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-(4-cyanophenyl)cyclohex-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyanobenzaldehyde and 2,2-dimethyl-1,3-cyclohexanedione.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the desired cyclohexene derivative.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-(4-cyanophenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohol derivatives

    Substitution: Substituted cyclohexene derivatives

Scientific Research Applications

5,5-Dimethyl-3-(4-cyanophenyl)cyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-(4-cyanophenyl)cyclohex-2-en-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Similar structure but lacks the cyanophenyl group.

    2-Cyclohexen-1-one, 3,5,5-trimethyl-4-(3-oxo-1-butenyl): Similar cyclohexene ring structure with different substituents.

Uniqueness

5,5-Dimethyl-3-(4-cyanophenyl)cyclohex-2-en-1-one is unique due to the presence of the 4-cyanophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

CAS No.

72036-56-7

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4-(5,5-dimethyl-3-oxocyclohexen-1-yl)benzonitrile

InChI

InChI=1S/C15H15NO/c1-15(2)8-13(7-14(17)9-15)12-5-3-11(10-16)4-6-12/h3-7H,8-9H2,1-2H3

InChI Key

HQFHRYXMAZCIEF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)C2=CC=C(C=C2)C#N)C

Origin of Product

United States

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